Potassiumtrifluoro(5-formylfuran-3-yl)borate
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Overview
Description
Potassiumtrifluoro(5-formylfuran-3-yl)borate is a chemical compound with the molecular formula C5H3BF3KO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassiumtrifluoro(5-formylfuran-3-yl)borate can be synthesized through a series of chemical reactions involving the introduction of boron and fluorine atoms into the furan ring. One common method involves the reaction of 5-formylfuran with a boron trifluoride source in the presence of a potassium base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Potassiumtrifluoro(5-formylfuran-3-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: It can be reduced to form boron-hydride complexes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron-hydride complexes .
Scientific Research Applications
Potassiumtrifluoro(5-formylfuran-3-yl)borate has a wide range of scientific research applications, including:
Biology: The compound is explored for its potential use in biological labeling and imaging due to its boron content.
Medicine: Research is ongoing to investigate its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Potassiumtrifluoro(5-formylfuran-3-yl)borate
Properties
Molecular Formula |
C5H3BF3KO2 |
---|---|
Molecular Weight |
201.98 g/mol |
IUPAC Name |
potassium;trifluoro-(5-formylfuran-3-yl)boranuide |
InChI |
InChI=1S/C5H3BF3O2.K/c7-6(8,9)4-1-5(2-10)11-3-4;/h1-3H;/q-1;+1 |
InChI Key |
DZHZCVGPBMRJPB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=COC(=C1)C=O)(F)(F)F.[K+] |
Origin of Product |
United States |
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